1-Tosyl-2-phenylpyrrolidine
Description
1-Tosyl-2-phenylpyrrolidine is a pyrrolidine derivative featuring a tosyl (p-toluenesulfonyl) group at the 1-position and a phenyl substituent at the 2-position. The tosyl group is electron-withdrawing due to its sulfonyl moiety, while the phenyl ring contributes aromaticity and steric bulk.
Properties
Molecular Formula |
C17H19NO2S |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-phenylpyrrolidine |
InChI |
InChI=1S/C17H19NO2S/c1-14-9-11-16(12-10-14)21(19,20)18-13-5-8-17(18)15-6-3-2-4-7-15/h2-4,6-7,9-12,17H,5,8,13H2,1H3 |
InChI Key |
OOVSRCPGHGCJAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The following table compares 1-Tosyl-2-phenylpyrrolidine with structurally related pyrrolidine derivatives from the provided evidence:
*Inferred properties based on structural analogs.
Physical and Spectroscopic Properties
- Pyridine derivatives in show high melting points (268–287°C), suggesting aromatic stacking influences thermal stability . Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride () is a crystalline solid, stabilized by ionic interactions .
Spectroscopic Data :
- 1H NMR :
- Tosyl groups typically show deshielded aromatic protons (~7.1–7.8 ppm) and a singlet for the methyl group (~2.4 ppm).
- Fluorophenyl substituents () cause splitting patterns due to coupling with fluorine (e.g., δH ~6.8–7.4 ppm) .
- IR : Sulfonyl stretches (1130–1370 cm⁻¹) dominate in tosyl derivatives, while thiophene-containing compounds () show C-S stretches near 650 cm⁻¹ .
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